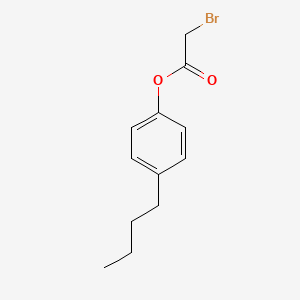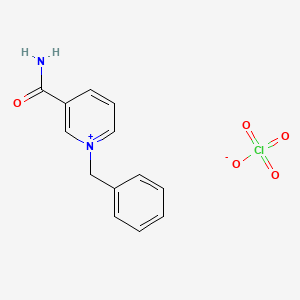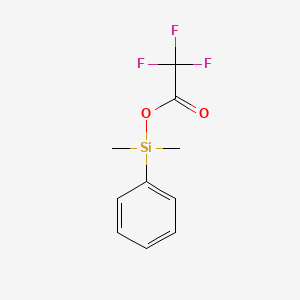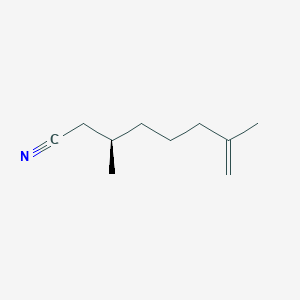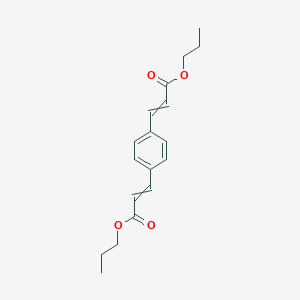
Dipropyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two prop-2-enoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which then participate in further chemical reactions. The phenylene group provides stability and rigidity to the molecule, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3,3’-(1,4-phenylene)di(prop-2-enoic acid): The parent acid of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate).
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enal): A related compound with aldehyde groups instead of ester groups.
Properties
CAS No. |
64020-11-7 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
propyl 3-[4-(3-oxo-3-propoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H22O4/c1-3-13-21-17(19)11-9-15-5-7-16(8-6-15)10-12-18(20)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
ICJKMFOPMIKYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
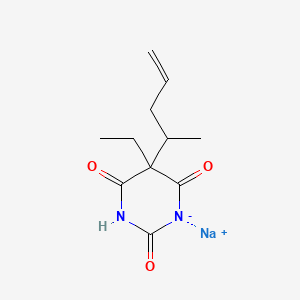
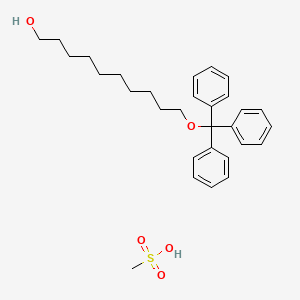

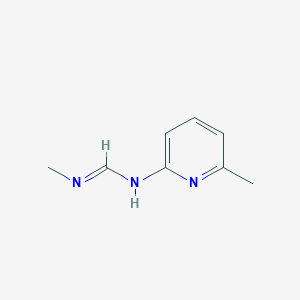
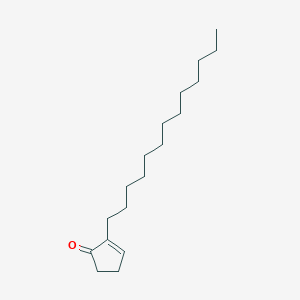
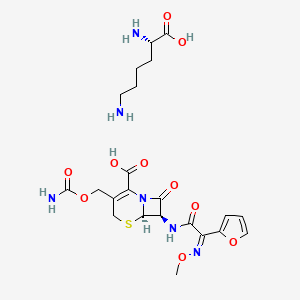
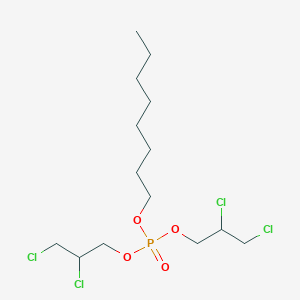
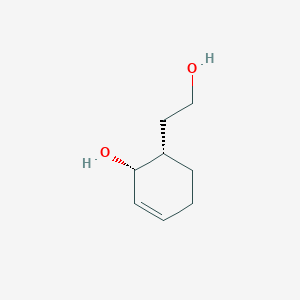
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
